(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol
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Overview
Description
(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[222]octan-6-ol is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include a specific temperature range and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol include other bicyclic compounds with oxabicyclo ring systems, such as:
- 3,3-dimethyl-2-oxabicyclo[2.2.2]octane
- 3,3-dimethyl-2-oxabicyclo[2.2.1]heptane
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 |
InChI Key |
APVNWJMMPRPJSG-CSMHCCOUSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@H](O1)[C@H](C2)O)C |
Canonical SMILES |
CC1(C2CCC(O1)C(C2)O)C |
Origin of Product |
United States |
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